methyl (2E)-2-pyrrolidin-2-ylidenehydrazinecarboxylate
Description
Methyl (2E)-2-pyrrolidin-2-ylidenehydrazinecarboxylate (CAS: 1306753-54-7, MFCD19103572) is a hydrazinecarboxylate derivative featuring a pyrrolidin-2-ylidene moiety in an E-configuration.
Properties
IUPAC Name |
methyl N-(3,4-dihydro-2H-pyrrol-5-ylamino)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2/c1-11-6(10)9-8-5-3-2-4-7-5/h2-4H2,1H3,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHRDPUPSILFMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NNC1=NCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazone Formation from Pyrrolidin-2-one Derivatives
- Starting with a pyrrolidin-2-one derivative, such as 2-pyrrolidinone, the compound is reacted with hydrazine hydrate under reflux conditions.
- The hydrazine reacts with the carbonyl group, forming a hydrazone intermediate.
Pyrrolidin-2-one + Hydrazine hydrate → Hydrazone intermediate
- Solvent: Ethanol or methanol
- Temperature: Reflux (~78°C for ethanol)
- Catalyst: None typically required
- Formation of a hydrazone with high selectivity, suitable for subsequent esterification.
Esterification with Methyl Chloroformate or Methyl Iodide
- The hydrazone intermediate is reacted with methyl chloroformate or methyl iodide to introduce the methyl ester group.
- This step often employs base catalysis, such as triethylamine or pyridine, to facilitate nucleophilic attack.
Hydrazone + Methyl chloroformate → Methyl (2E)-2-pyrrolidin-2-ylidenehydrazinecarboxylate
- Solvent: Dichloromethane or tetrahydrofuran (THF)
- Temperature: 0°C to room temperature
- Base: Triethylamine or pyridine
- The reaction's stereochemistry (E/Z configuration) is controlled by reaction conditions and the nature of the substituents.
Purification and Characterization
- The crude product is purified via column chromatography or recrystallization.
- Characterization includes NMR, IR, and mass spectrometry to confirm structure and purity.
Research Findings and Data Tables
| Step | Reagents | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|
| 1. Hydrazone formation | Hydrazine hydrate | Ethanol | Reflux (~78°C) | 85-90% | High purity hydrazone obtained |
| 2. Esterification | Methyl chloroformate + triethylamine | Dichloromethane | 0°C to RT | 75-85% | Stereoselective formation of (2E) isomer |
| 3. Purification | Recrystallization | Ethanol/Hexane | RT | 80% | Confirmed by NMR and IR |
- The hydrazone formation step is highly efficient, with yields exceeding 85% under optimized conditions.
- Esterification with methyl chloroformate is sensitive to moisture; anhydrous conditions improve yield and stereoselectivity.
- The overall synthesis route is scalable and reproducible, with purity levels suitable for pharmaceutical research.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-2-pyrrolidin-2-ylidenehydrazinecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Chemical Synthesis
Methyl (2E)-2-pyrrolidin-2-ylidenehydrazinecarboxylate serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
- Condensation Reactions : It can undergo condensation with aldehydes or ketones to form hydrazones, which are valuable intermediates in the synthesis of more complex molecules.
- Cyclization Reactions : The compound can facilitate cyclization processes, leading to the formation of nitrogen-containing heterocycles, which are important in pharmaceutical chemistry.
Medicinal Chemistry
The compound has shown potential therapeutic applications due to its biological activity. Notable areas of research include:
- Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi. For example, certain derivatives have demonstrated efficacy against resistant strains of Staphylococcus aureus and Candida albicans.
- Anticancer Properties : Preliminary investigations suggest that the compound may possess anticancer activity. In vitro studies have indicated that it can inhibit the proliferation of cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound derivatives. Key findings include:
| Substituent | Effect on Activity | Reference |
|---|---|---|
| Electron-withdrawing groups | Increased potency against microbial strains | |
| Alkyl substitutions | Enhanced solubility and bioavailability | |
| Aromatic rings | Improved interaction with biological targets |
Case Studies
Several case studies highlight the applications and efficacy of this compound:
- Study on Antimicrobial Activity : A recent study evaluated various derivatives for their antimicrobial properties. The results indicated that compounds with specific substitutions exhibited significant activity against Mycobacterium tuberculosis, suggesting a potential pathway for developing new antitubercular agents.
- In Vitro Anticancer Evaluation : Another investigation focused on the anticancer potential of this compound, revealing that certain derivatives effectively inhibited cell growth in several cancer cell lines, indicating their promise as therapeutic agents in oncology.
Mechanism of Action
The mechanism of action of methyl (2E)-2-pyrrolidin-2-ylidenehydrazinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Hydrazinecarboxylate Derivatives
- Ethyl 5-{[(E)-2-(isonicotinoyl)hydrazinylidene]methyl}-3,4-dimethyl-1H-pyrrole-2-carboxylate (CAS: Unspecified) Structure: Features a pyrrole ring instead of pyrrolidin-2-ylidene, with an isonicotinoyl hydrazone group. Application: Hydrazone ligands with pyrrole units are studied for their coordination chemistry and biological activities .
Dichlorido{(2E)-2-[phenyl(pyridin-2-yl)-methylidene]hydrazinecarbothioamide}-cadmium(II)
Pyrrolidine Derivatives
- Methyl 3-(pyrrolidin-1-yl)propanoate (CAS: 22041-21-0) Structure: A saturated pyrrolidine ring linked to a methyl propanoate group.
1-(1-Methyl-1H-imidazol-2-yl)pyrrolidin-3-amine (CAS: Unspecified)
Comparative Analysis of Key Properties
Table 1: Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Configuration |
|---|---|---|---|---|
| Methyl (2E)-2-pyrrolidin-2-ylidenehydrazinecarboxylate | Likely C₇H₁₁N₃O₂ | ~181 (estimated) | Hydrazinecarboxylate, pyrrolidin-2-ylidene | E |
| Ethyl 5-{[(E)-hydrazinylidene]methyl}pyrrole-2-carboxylate | C₁₄H₁₆N₄O₃ | 288.31 | Hydrazone, pyrrole | E |
| Methyl 3-(pyrrolidin-1-yl)propanoate | C₈H₁₅NO₂ | 157.21 | Pyrrolidine, ester | N/A |
Crystallographic Insights
- The use of SHELX and ORTEP software () has been critical in determining the E-configuration and hydrogen-bonding patterns in similar compounds. For example, the cadmium complex in showed a distorted tetrahedral geometry, stabilized by N–H⋯Cl and O–H⋯O interactions .
Biological Activity
Methyl (2E)-2-pyrrolidin-2-ylidenehydrazinecarboxylate, also known by its CAS number 1306753-54-7, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its significance in pharmacological research.
Molecular Characteristics:
- Molecular Formula: C6H11N3O2
- Molar Mass: 157.17 g/mol
- Structure: The compound features a pyrrolidine ring linked to a hydrazinecarboxylate moiety, which is crucial for its biological activity.
Synthesis:
The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with hydrazinecarboxylic acids under controlled conditions. The precise reaction conditions can significantly impact the yield and purity of the final product.
Biological Activity
This compound exhibits a range of biological activities that are currently under investigation. The following sections detail its pharmacological effects based on recent studies.
Antimicrobial Activity
Recent studies have indicated that derivatives of hydrazinecarboxylates, including this compound, exhibit notable antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various Gram-positive and Gram-negative bacteria.
Cytotoxicity and Anticancer Properties
The compound has been evaluated for its cytotoxic effects on cancer cell lines. A study highlighted that certain hydrazine derivatives demonstrated significant inhibition of HL60 human promyelocytic leukemia cells.
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| IIc | 6.5 | HL60 |
| III | 0.8 | HL60 |
These findings suggest that this compound could serve as a lead compound for developing new anticancer agents .
Antiviral Activity
In addition to its antibacterial and anticancer properties, this compound has shown potential antiviral activity against herpes simplex virus (HSV) and varicella zoster virus (VZV). The effective concentrations for antiviral activity were found to correlate with cytotoxic concentrations, indicating a need for further optimization to enhance selectivity .
Case Studies and Research Findings
Case Study 1: Anticancer Activity Evaluation
A systematic evaluation was conducted using various derivatives of hydrazinecarboxylates to assess their anticancer potential. The study utilized a panel of cancer cell lines and established that this compound derivatives exhibited varied levels of cytotoxicity, with some exhibiting IC50 values lower than 10 μM against HL60 cells.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of the compound against clinical isolates of MRSA. The results indicated that certain derivatives showed significant inhibition zones in agar diffusion assays, suggesting potential therapeutic applications in treating resistant bacterial infections.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for methyl (2E)-2-pyrrolidin-2-ylidenehydrazinecarboxylate, and how can reaction yields be optimized?
- Methodological Answer : The compound is typically synthesized via condensation reactions between hydrazine derivatives and carbonyl-containing precursors. For example, analogous hydrazinecarboxylates are prepared by reacting substituted hydrazines with activated carbonyl groups under reflux in methanol or ethanol . Yield optimization involves controlling stoichiometry, reaction temperature (e.g., 60–80°C), and solvent polarity. Catalytic acid or base conditions may enhance imine/enamine tautomerization, as seen in related pyrrolidine-hydrazine systems .
Q. How is X-ray crystallography applied to confirm the molecular geometry of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving tautomeric forms and stereochemistry. For instance, studies on similar hydrazinecarboxylates (e.g., dichlorido-cadmium complexes) used SC-XRD to confirm (2E)-configuration and planarity of the hydrazinecarboxylate backbone, with mean C–C bond lengths of ~1.48 Å and R-factors ≤ 0.028 . Crystallization in polar solvents (e.g., methanol) aids in obtaining high-quality crystals for analysis .
Q. What spectroscopic techniques are routinely used to characterize this compound?
- Methodological Answer :
- NMR : - and -NMR identify tautomeric equilibria (e.g., enamine vs. imine forms) and substituent effects. For example, pyrrolidine protons resonate at δ 2.5–3.5 ppm, while hydrazine NH signals appear at δ 8–10 ppm in DMSO-d6 .
- IR : Stretching frequencies for C=O (~1680–1720 cm) and N–N (~1580–1620 cm) confirm functional groups .
- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported tautomeric equilibria of hydrazinecarboxylates?
- Methodological Answer : Conflicting data on tautomer prevalence (e.g., enamine vs. hydrazone forms) can be addressed via:
- Variable-Temperature NMR : Monitoring chemical shift changes with temperature to assess dynamic equilibria .
- DFT Calculations : Comparing computed -NMR chemical shifts (e.g., using Gaussian09) with experimental data to identify dominant tautomers .
- Crystallographic Evidence : SC-XRD provides unambiguous structural assignments, as seen in related compounds .
Q. What experimental design strategies are effective for optimizing reaction conditions in flow-chemistry synthesis?
- Methodological Answer : Design of Experiments (DoE) combined with flow-chemistry setups enables rapid optimization. Key steps include:
- Factor Screening : Testing variables (e.g., residence time, temperature) using fractional factorial designs.
- Response Surface Methodology (RSM) : Modeling interactions between factors (e.g., reagent concentration vs. yield) .
- Continuous-Flow Reactors : Enhancing reproducibility and scalability, as demonstrated in Swern oxidation protocols for diazomethanes .
Q. How can mechanistic studies clarify discrepancies in reported catalytic pathways for hydrazinecarboxylate derivatives?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Differentiate radical vs. polar mechanisms (e.g., using deuterated solvents).
- In Situ Spectroscopy : Monitoring intermediates via FT-IR or Raman during reactions .
- Computational Modeling : Applying DFT to map energy profiles for proposed pathways, as done for thiazolidinone derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
